molecular formula C18H25N5O B11239895 4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

Cat. No.: B11239895
M. Wt: 327.4 g/mol
InChI Key: ZZTVYHWJEFQTJJ-UHFFFAOYSA-N
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Description

4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine is a synthetic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine typically involves multiple steps One common method includes the reaction of 4-methylphenylhydrazine with sodium nitrite to form the corresponding diazonium salt This intermediate is then reacted with sodium azide to produce the tetrazole ring The resulting tetrazole derivative is subsequently coupled with cyclohexylamine under appropriate conditions to form the desired product

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted morpholine derivatives with various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): A well-known dissociative anesthetic with a similar cyclohexylamine structure.

    1-(1-phenylcyclohexyl)morpholine (PCM): A derivative of phencyclidine with a morpholine ring.

    Methoxyphencyclidine (3-MeO-PCP): Another derivative with a methoxy group on the phenyl ring.

Uniqueness

4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

4-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexyl]morpholine

InChI

InChI=1S/C18H25N5O/c1-15-5-7-16(8-6-15)23-17(19-20-21-23)18(9-3-2-4-10-18)22-11-13-24-14-12-22/h5-8H,2-4,9-14H2,1H3

InChI Key

ZZTVYHWJEFQTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCOCC4

Origin of Product

United States

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